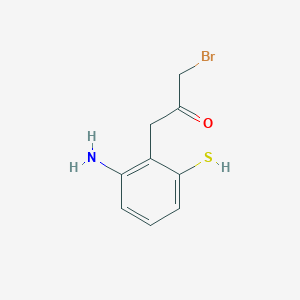
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one is a chemical compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . This compound is characterized by the presence of an amino group, a mercapto group, and a bromopropanone moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one typically involves the reaction of 2-amino-6-mercaptophenol with 3-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thioethers, ethers.
Applications De Recherche Scientifique
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one involves its interaction with biological molecules through its functional groups. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, while the bromopropanone moiety can undergo nucleophilic attack. These interactions can modulate enzyme activity and affect cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-mercapto-6-phenyl-5,6-dihydro-1,3,4-thiadiazines
- 4,6-Diamino-3-cyano-2-methylthiopyridine derivatives
Uniqueness
1-(2-Amino-6-mercaptophenyl)-3-bromopropan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propriétés
Formule moléculaire |
C9H10BrNOS |
|---|---|
Poids moléculaire |
260.15 g/mol |
Nom IUPAC |
1-(2-amino-6-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-6(12)4-7-8(11)2-1-3-9(7)13/h1-3,13H,4-5,11H2 |
Clé InChI |
OYVBGFXRDNRTMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S)CC(=O)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















